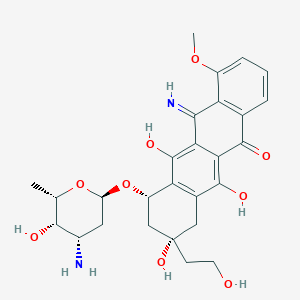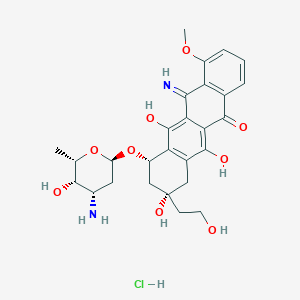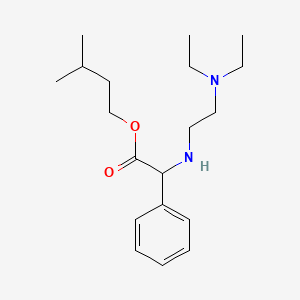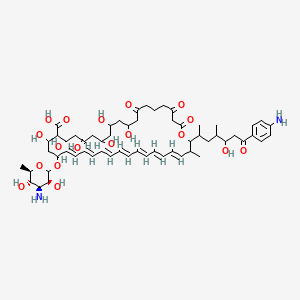
CC214-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CC214-2 is a selective mTOR kinase inhibitor.
Applications De Recherche Scientifique
1. Glioblastoma Treatment
CC214-2, along with CC214-1, has shown significant potential in the treatment of glioblastomas, particularly those activated by EGFRvIII. These compounds effectively inhibit both mTORC1 and mTORC2 signaling, thereby suppressing tumor growth. Their efficacy is enhanced in tumors with high mTOR activation, such as those with EGFRvIII expression and PTEN loss. Notably, CC214 compounds induce autophagy in tumor cells, which is a key factor in their mechanism of action. Combining CC214-2 with autophagy inhibitors can sensitize glioblastoma cells to cell death, suggesting a new therapeutic approach for these tumors (Gini et al., 2013).
2. Discovery and Optimization
CC214-2 was identified through a process of core modification from an initial series of compounds. It is a selective inhibitor of mTOR kinase and has demonstrated significant anti-tumor activity in vivo, particularly in a prostate cancer xenograft model. CC214-2 has shown to effectively block mTORC1 and mTORC2 signaling pathways, which are critical in cancer cell growth and survival. This discovery highlights the importance of structural modifications in drug development for improved therapeutic efficacy (Mortensen et al., 2013).
Propriétés
Numéro CAS |
1228012-18-7 |
|---|---|
Nom du produit |
CC214-2 |
Formule moléculaire |
C20H25N5O3 |
Poids moléculaire |
383.45 |
Nom IUPAC |
6-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |
Clé InChI |
UWUPKVZQISLSSA-UHFFFAOYSA-N |
SMILES |
O=C1CN(CC2CCOCC2)C3=NC(C4=CC=C(C(C)(O)C)N=C4)=CN=C3N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CC2142; CC214-2; CC214 2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



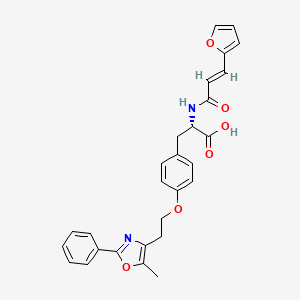
![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)

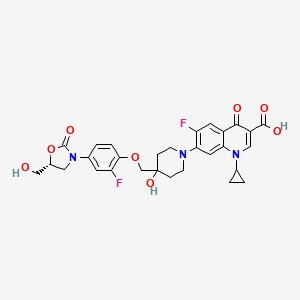
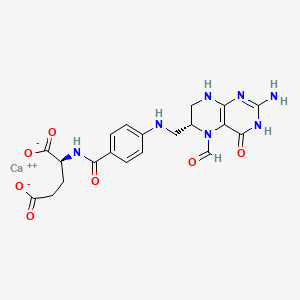
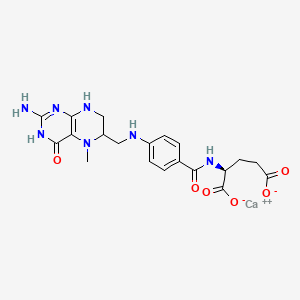
![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)
